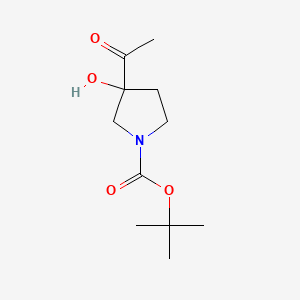

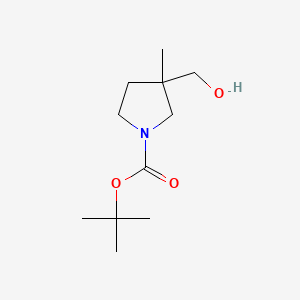

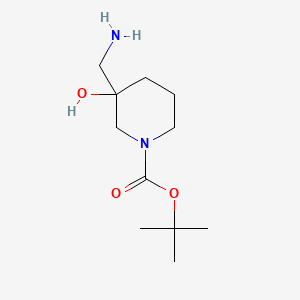

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 229.28 .

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 .

Physical And Chemical Properties Analysis

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is an oil at room temperature . It has a density of 1.184 .

Aplicaciones Científicas De Investigación

Mechanism and Application in Organic Synthesis

The compound has been explored for its unique chemical properties in organic synthesis. A study by Xue and Silverman (2010) discussed an N→O tert-butyloxycarbonyl (Boc) migration involving tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate via a base-generated alkoxide. This process involves an unusual nine-membered cyclic transition state, highlighting its potential in complex organic synthesis reactions (Xue & Silverman, 2010).

Synthesis of Related Compounds

Fox and Ley (2003) demonstrated the synthesis of tert-Butyl acetothioacetate and its use in creating 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, showcasing the versatility of tert-butyl-based compounds in synthesizing various chemical structures (Fox & Ley, 2003).

Enzyme-catalyzed Kinetic Resolution

Faigl et al. (2013) presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This study offers insights into the potential biochemical applications of this compound, particularly in enantioselective synthesis (Faigl et al., 2013).

Application in Pipecolic Acid Derivatives Synthesis

Purkayastha et al. (2010) explored the conversion of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate to pipecolic acid derivative, indicating its role in creating complex organic molecules (Purkayastha et al., 2010).

Role in Vitamin Biotin Synthesis

Qin et al. (2014) synthesized Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, demonstrating the compound's potential in the biosynthesis of essential vitamins and amino acids (Qin et al., 2014).

Antimicrobial Activity Exploration

Sreekanth and Jha (2020) developed microwave-assisted synthesis of derivatives related to tert-butyl-3-acetyl-3-hydroxypyrrolidine-1-carboxylate, evaluating their antimicrobial activity. This indicates potential biomedical applications, especially in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHJYGFERADIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567652.png)

![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)

![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B567672.png)